molecular formula C7H5ClINO2 B14842357 (2-Chloro-6-iodopyridin-4-YL)acetic acid CAS No. 1393551-64-8

(2-Chloro-6-iodopyridin-4-YL)acetic acid

Cat. No.: B14842357
CAS No.: 1393551-64-8
M. Wt: 297.48 g/mol
InChI Key: CKQFVAAGZCXYDY-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and iodine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-iodopyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with chlorine and iodine under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-iodopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

(2-Chloro-6-iodopyridin-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Chloro-6-iodopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of halogen atoms can enhance its binding affinity to target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-4-acetic acid
  • 6-Iodopyridine-4-acetic acid
  • 2-Bromo-6-iodopyridine-4-acetic acid

Uniqueness

(2-Chloro-6-iodopyridin-4-YL)acetic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and properties compared to other similar compounds. The combination of these halogens can enhance the compound’s chemical stability and biological activity .

Properties

CAS No.

1393551-64-8

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

2-(2-chloro-6-iodopyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5ClINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

CKQFVAAGZCXYDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)I)CC(=O)O

Origin of Product

United States

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